

Application Notes & Protocols: Electrophysiological Characterization of [Compound Name] on GABA-A Receptors

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Compound of Interest

Compound Name: GABAA receptor modulator-1

Cat. No.: B607588

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The γ -aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1][2][3] These ligand-gated chloride ion channels are crucial drug targets for treating a range of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy.[2][4] Electrophysiology, particularly the patch-clamp technique, remains the gold standard for characterizing the functional effects of novel compounds on GABA-A receptors, providing detailed insights into their mechanism of action.[5]

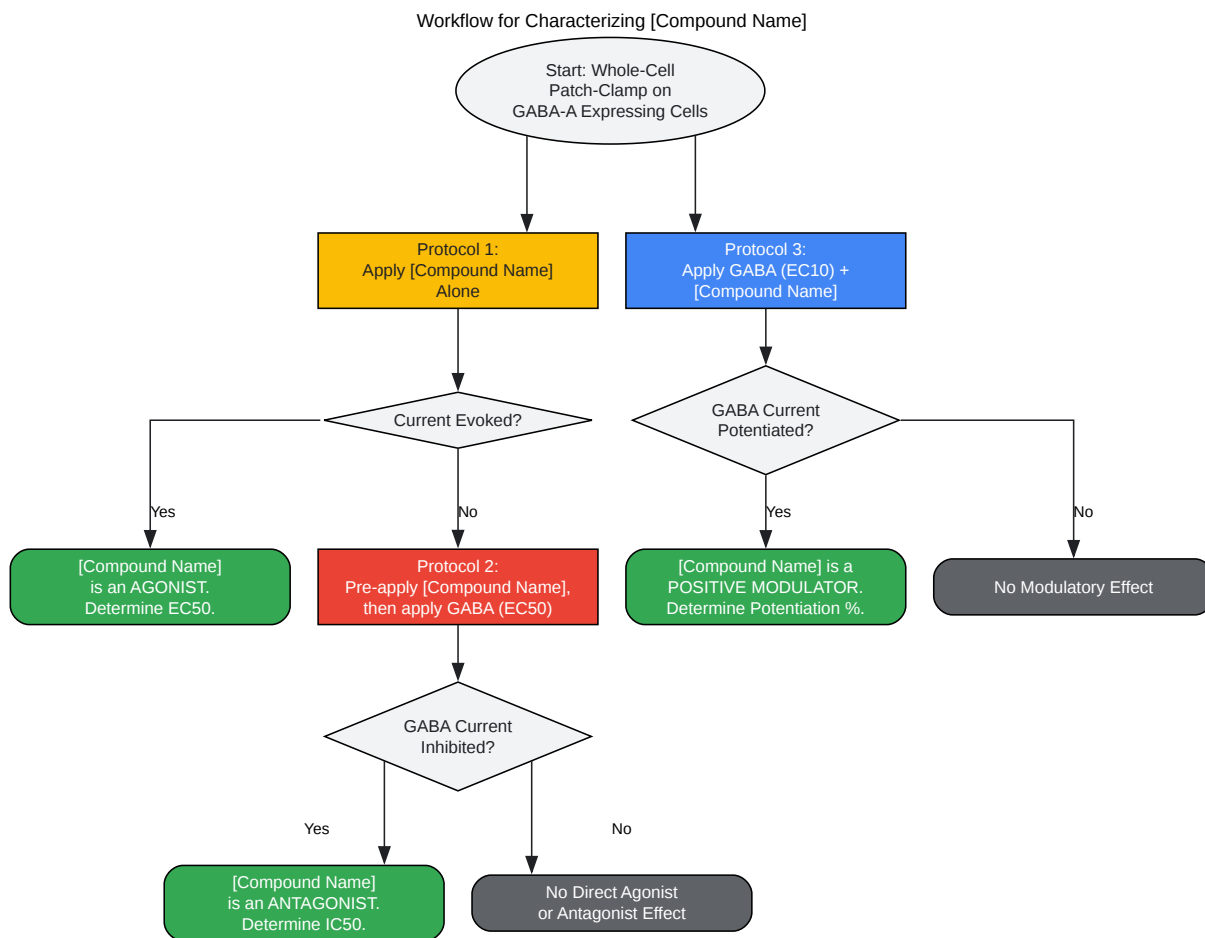
This document provides detailed protocols for testing a novel compound, referred to as [Compound Name], on a specific GABA-A receptor subtype (e.g., $\alpha 1\beta 2\gamma 2$) expressed in a stable cell line (e.g., HEK293). The protocols will enable researchers to determine if [Compound Name] acts as an agonist, antagonist, or allosteric modulator of the receptor.

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a pentameric protein that forms a chloride-selective ion channel.[2][6] In most mature neurons, the intracellular chloride concentration is lower than the extracellular concentration.[7] Upon binding of the neurotransmitter GABA to the receptor, the channel opens, allowing chloride ions (Cl^-) to flow into the cell.[3][7] This influx of negative charge leads

to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[7][8]





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